molecular formula C23H29N3O4S B14981849 N-[2-(1-Cyclohexen-1-yl)ethyl]-5-(4-methoxyphenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazole-3-carboxamide CAS No. 1053116-96-3

N-[2-(1-Cyclohexen-1-yl)ethyl]-5-(4-methoxyphenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14981849
CAS No.: 1053116-96-3
M. Wt: 443.6 g/mol
InChI Key: MBZKDMOMTIHFIH-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexene ring, a thiolane ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the thiolane ring: This step involves the reaction of a suitable thiol with an alkene or alkyne under specific conditions.

    Construction of the pyrazole ring: This can be done through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids/bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE: This compound has a similar structure but lacks the thiolane and pyrazole rings.

    N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound is identical in structure and can be used for direct comparison.

The uniqueness of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

1053116-96-3

Molecular Formula

C23H29N3O4S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C23H29N3O4S/c1-30-20-9-7-18(8-10-20)22-15-21(25-26(22)19-12-14-31(28,29)16-19)23(27)24-13-11-17-5-3-2-4-6-17/h5,7-10,15,19H,2-4,6,11-14,16H2,1H3,(H,24,27)

InChI Key

MBZKDMOMTIHFIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCCC4=CCCCC4

Origin of Product

United States

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